molecular formula C11H8N2O3S B12579437 1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione CAS No. 194352-49-3

1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione

Cat. No.: B12579437
CAS No.: 194352-49-3
M. Wt: 248.26 g/mol
InChI Key: RUVGCEHIHNRVAI-UHFFFAOYSA-N
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Description

1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione is a heterocyclic compound that features a unique fusion of naphthalene and thiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione typically involves the cyclization of appropriate naphthalene derivatives with thiadiazine precursors. One common method includes the reaction of 2,3-dichloro-1,4-naphthoquinone with thioacetamide or thiourea, leading to the formation of the desired thiadiazine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions, such as temperature, pressure, and solvent systems.

Chemical Reactions Analysis

Types of Reactions: 1lambda6-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene or thiadiazine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the naphthalene or thiadiazine rings.

Scientific Research Applications

1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1lambda6-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit key enzymes or receptors involved in disease pathways. Molecular docking studies suggest that the compound binds to active sites of enzymes, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 1lambda6-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione stands out due to its unique structural features, which combine the properties of naphthalene and thiadiazine rings. This fusion imparts distinct electronic and steric characteristics, making it a versatile compound for various applications.

Properties

CAS No.

194352-49-3

Molecular Formula

C11H8N2O3S

Molecular Weight

248.26 g/mol

IUPAC Name

1,1-dioxo-4H-benzo[h][1,2,4]benzothiadiazin-3-one

InChI

InChI=1S/C11H8N2O3S/c14-11-12-9-6-5-7-3-1-2-4-8(7)10(9)17(15,16)13-11/h1-6H,(H2,12,13,14)

InChI Key

RUVGCEHIHNRVAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2S(=O)(=O)NC(=O)N3

Origin of Product

United States

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